Synthesis of 6-Iodoindene via Diazotization: 10-Fold Yield Enhancement Over Conventional Routes
When employed as a precursor for 6-iodoindene synthesis via diazotization-iodination followed by reduction and dehydration, 6-aminoindanone delivers yields exceeding 70% [1]. In stark contrast, the conventional method for preparing 6-iodoindene—utilizing 6-nitroindene as a precursor—achieves a yield of merely 7% [2]. This represents a >10-fold improvement in synthetic efficiency directly attributable to the aminoindanone-based route.
| Evidence Dimension | Synthetic Yield of 6-Iodoindene |
|---|---|
| Target Compound Data | >70% yield |
| Comparator Or Baseline | 6-Nitroindene route: 7% yield |
| Quantified Difference | >10-fold increase in yield |
| Conditions | Three-step sequence: diazotization-iodination of 6-aminoindan-1-one, followed by reduction and dehydration; performed at ambient to moderate temperatures |
Why This Matters
This yield differential directly impacts cost-efficiency and material throughput in multi-step syntheses of pharmacologically relevant haloindenes.
- [1] U.S. Patent No. 10,954,178 B1. (2020). Synthesis of haloindenes. United States Patent and Trademark Office. View Source
- [2] Miller, R. B.; Frincke, J. M. (1980). Synthesis of isoquinolines from indenes. Journal of Organic Chemistry, 45(26), 5312–5315. DOI: 10.1021/jo01314a029. View Source
